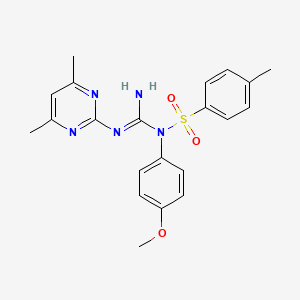
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide is a notable organic compound with a unique structure. The presence of trifluoromethyl groups, a cyclopropane ring, and a sulfonamide functional group contributes to its reactivity and potential applications. This compound is of particular interest in various fields of scientific research, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide can be achieved through several steps. One commonly used approach begins with the alkylation of 3-(trifluoromethyl)phenol using propargyl bromide under basic conditions, followed by a cyclopropanation reaction using a suitable cyclopropane derivative. The final step involves sulfonamidation with a sulfonyl chloride.
Industrial Production Methods
While the exact industrial production methods may vary, scaling up the synthesis typically involves optimizing the reaction conditions to increase yield and purity. This often requires fine-tuning parameters such as temperature, reaction time, and solvent choice.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Reduction: : Involves the addition of hydrogen or the removal of oxygen.
Substitution: : Involves the replacement of a functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, organometallic reagents.
Major Products
The major products formed depend on the specific reaction and conditions. For instance, oxidation might yield sulfone derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide has diverse applications in scientific research:
Chemistry: : Utilized as a building block for synthesizing complex molecules.
Biology: : Potential use as a biochemical probe due to its unique structure.
Medicine: : Investigated for therapeutic properties and drug development.
Mécanisme D'action
The mechanism by which N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide exerts its effects involves interactions with molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, while the sulfonamide moiety may contribute to stability and solubility. The specific pathways and targets vary depending on the application, but often involve key enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide stands out due to its unique combination of functional groups and structural features.
Similar Compounds
N-(3-(trifluoromethyl)phenyl)-2-butyn-1-amine
4-(Trifluoromethyl)phenyl cyclopropyl sulfonamide
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropane
The uniqueness of this compound lies in its potential reactivity and wide range of applications across different scientific disciplines.
Conclusion
This compound is a compound with significant research value. Its preparation, reactivity, and applications make it a versatile molecule in organic synthesis, medicinal chemistry, and beyond.
Propriétés
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c15-14(16,17)11-4-3-5-12(10-11)21-9-2-1-8-18-22(19,20)13-6-7-13/h3-5,10,13,18H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERJUPLUDFBDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[5-(3,4-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2938181.png)



![2-Chloro-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2938187.png)
![(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2938189.png)
![2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide](/img/structure/B2938190.png)
![ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2938194.png)
![2-(1H-indol-3-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide](/img/structure/B2938195.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2938197.png)



![3-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}propanoic acid](/img/structure/B2938202.png)
